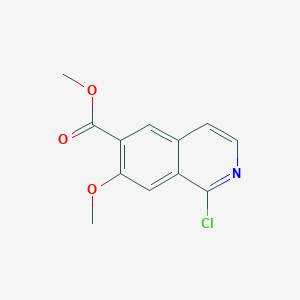
Methyl 1-Chloro-7-methoxy-isoquinoline-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-Chloro-7-methoxy-isoquinoline-6-carboxylate: is a chemical compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds, which are structurally related to quinolines. This compound is characterized by the presence of a chlorine atom at the first position, a methoxy group at the seventh position, and a carboxylate ester group at the sixth position of the isoquinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-Chloro-7-methoxy-isoquinoline-6-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with isoquinoline as the starting material.
Chlorination: The isoquinoline undergoes chlorination at the first position using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).
Methoxylation: The chlorinated isoquinoline is then subjected to methoxylation at the seventh position using methanol in the presence of a base like sodium methoxide (NaOMe).
Carboxylation: Finally, the compound is carboxylated at the sixth position using carbon dioxide (CO2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The chlorine atom at the first position can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The methoxy group at the seventh position can be oxidized to form a hydroxyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The carboxylate ester group at the sixth position can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) in aqueous or acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products:
Substitution: Formation of substituted isoquinolines with various functional groups.
Oxidation: Formation of hydroxylated isoquinolines.
Reduction: Formation of alcohol derivatives of isoquinolines.
Scientific Research Applications
Chemistry: Methyl 1-Chloro-7-methoxy-isoquinoline-6-carboxylate is used as an intermediate in the synthesis of various heterocyclic compounds. It serves as a building block for the preparation of complex molecules in organic synthesis.
Biology: In biological research, this compound is used as a probe to study the interactions of isoquinoline derivatives with biological macromolecules such as proteins and nucleic acids.
Medicine: The compound has potential applications in medicinal chemistry for the development of novel therapeutic agents. Isoquinoline derivatives are known for their pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and agrochemicals. It is also employed in the synthesis of specialty chemicals for various applications.
Mechanism of Action
The mechanism of action of Methyl 1-Chloro-7-methoxy-isoquinoline-6-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The presence of the chlorine, methoxy, and carboxylate groups allows for specific interactions with the active sites of target molecules, leading to the desired biological effects.
Comparison with Similar Compounds
- Methyl 1-Chloro-7-hydroxy-isoquinoline-6-carboxylate
- Methyl 1-Chloro-7-ethoxy-isoquinoline-6-carboxylate
- Methyl 1-Chloro-7-methyl-isoquinoline-6-carboxylate
Comparison: Methyl 1-Chloro-7-methoxy-isoquinoline-6-carboxylate is unique due to the presence of the methoxy group at the seventh position, which imparts specific chemical and biological properties. Compared to its analogs with different substituents at the seventh position, the methoxy group enhances the compound’s solubility and reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for drug development.
Properties
Molecular Formula |
C12H10ClNO3 |
|---|---|
Molecular Weight |
251.66 g/mol |
IUPAC Name |
methyl 1-chloro-7-methoxyisoquinoline-6-carboxylate |
InChI |
InChI=1S/C12H10ClNO3/c1-16-10-6-8-7(3-4-14-11(8)13)5-9(10)12(15)17-2/h3-6H,1-2H3 |
InChI Key |
SMVYKEWDTGJZIM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C=CN=C(C2=C1)Cl)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















